[(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid
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Overview
Description
[(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, a methoxy group, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid typically involves multiple steps, starting from simpler precursors. One common approach is to introduce the tert-butoxycarbonyl group using flow microreactor systems, which offer efficiency and sustainability compared to traditional batch processes
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxy group can be reduced to a hydroxy group under specific conditions.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the methoxy group would yield a hydroxy derivative .
Scientific Research Applications
[(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection during chemical reactions, allowing selective modification of other functional groups. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyl esters: These compounds are similar in structure and are used in various organic synthesis applications.
Uniqueness
The presence of the Boc group, hydroxy group, and methoxy group provides versatility in chemical reactions and potential biological activity .
Properties
Molecular Formula |
C18H25NO6 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[(1S)-7-hydroxy-6-methoxy-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydroisoquinolin-1-yl]acetic acid |
InChI |
InChI=1S/C18H25NO6/c1-17(2,3)25-16(23)19-7-6-11-8-14(24-5)13(20)9-12(11)18(19,4)10-15(21)22/h8-9,20H,6-7,10H2,1-5H3,(H,21,22)/t18-/m0/s1 |
InChI Key |
KEIATKRFQPGUKN-SFHVURJKSA-N |
Isomeric SMILES |
C[C@@]1(C2=CC(=C(C=C2CCN1C(=O)OC(C)(C)C)OC)O)CC(=O)O |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCN1C(=O)OC(C)(C)C)OC)O)CC(=O)O |
Origin of Product |
United States |
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